molecular formula C11H13NO2 B13119821 (S)-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylicacidhydrochloride

(S)-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylicacidhydrochloride

Cat. No.: B13119821
M. Wt: 191.23 g/mol
InChI Key: WBFDFZKYYNIWIY-JTQLQIEISA-N
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Description

(S)-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylicacidhydrochloride is a chemical compound with a complex structure that has garnered interest in various scientific fields. This compound is characterized by its unique arrangement of atoms, which includes an amino group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylicacidhydrochloride typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the reduction of a naphthalene derivative followed by the introduction of the amino and carboxylic acid groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylicacidhydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino and carboxylic acid groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.

Scientific Research Applications

(S)-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylicacidhydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic effects and its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylicacidhydrochloride include other amino acid derivatives and naphthalene-based molecules. Examples include:

  • ®-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylicacidhydrochloride
  • 5-amino-2-naphthoic acid
  • 1-amino-2-naphthol

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of both amino and carboxylic acid groups, which confer unique reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(5S)-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H13NO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1,4-5,10H,2-3,6,12H2,(H,13,14)/t10-/m0/s1

InChI Key

WBFDFZKYYNIWIY-JTQLQIEISA-N

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=CC=C2)C(=O)O)N

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)C(=O)O)N

Origin of Product

United States

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